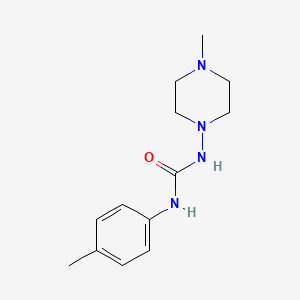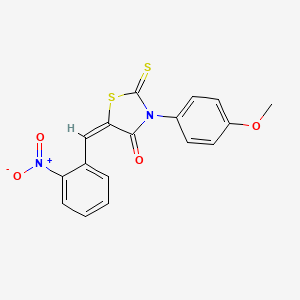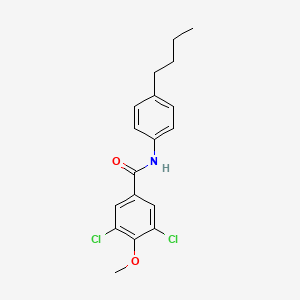![molecular formula C17H19F2N3O B4985692 (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as DF-MP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its therapeutic effects by binding to specific receptors in the body, including the sigma-1 receptor and the serotonin transporter. By binding to these receptors, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can modulate various cellular processes, including cell growth, cytokine production, and neurotransmitter release.
Biochemical and Physiological Effects:
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can induce apoptosis by activating the caspase cascade, which is responsible for programmed cell death. In inflammation, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the production of cytokines, which are responsible for the inflammatory response. In neurological disorders, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research should focus on developing more efficient synthesis methods for (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine and improving its solubility and bioavailability. Finally, future research should explore the potential of (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a drug candidate for various diseases.
Synthesemethoden
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with 2-(4-morpholinyl)-3-pyridinylmethanamine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.
Wissenschaftliche Forschungsanwendungen
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce inflammation by inhibiting the production of cytokines, which are responsible for the inflammatory response. In neurological disorder research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-4-3-13(10-16(15)19)11-20-12-14-2-1-5-21-17(14)22-6-8-23-9-7-22/h1-5,10,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWWQKYRJCYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)